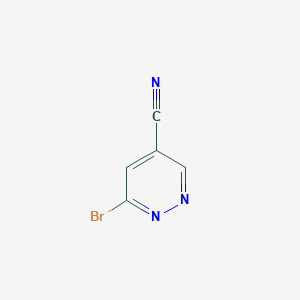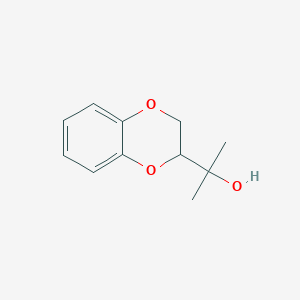
3-(morpholin-4-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Morpholin-4-yl)benzene-1-sulfonyl chloride (MBSC) is a sulfonyl chloride compound that has been studied extensively for its chemical and biological properties. MBSC is used in a variety of applications, including synthesis, research, and laboratory experiments.
科学的研究の応用
3-(morpholin-4-yl)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of protein-ligand interactions, and the development of new drugs. 3-(morpholin-4-yl)benzene-1-sulfonyl chloride has also been used as a reagent in a variety of organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of peptides.
作用機序
The mechanism of action of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the 3-(morpholin-4-yl)benzene-1-sulfonyl chloride molecule and the nitrogen atom of the target molecule. This covalent bond is then broken, resulting in the release of the 3-(morpholin-4-yl)benzene-1-sulfonyl chloride molecule and the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride are not yet fully understood. However, studies have shown that 3-(morpholin-4-yl)benzene-1-sulfonyl chloride has the potential to interact with proteins, enzymes, and other molecules in the body. This interaction could lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes, changes in the expression of genes, and changes in the structure and function of proteins.
実験室実験の利点と制限
3-(morpholin-4-yl)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and highly reactive. Additionally, 3-(morpholin-4-yl)benzene-1-sulfonyl chloride is stable in a variety of conditions, making it an ideal reagent for a variety of organic reactions. However, 3-(morpholin-4-yl)benzene-1-sulfonyl chloride also has some limitations. It is toxic and can cause irritation to the skin and eyes. Additionally, 3-(morpholin-4-yl)benzene-1-sulfonyl chloride can react with other compounds in the environment, which can lead to unexpected and potentially hazardous reactions.
将来の方向性
There are a variety of potential future directions for the use of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride. These include the development of new drugs based on the compound, the use of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride in biotechnology applications, and the use of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride in the synthesis of novel organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride and to develop methods for the safe and effective use of the compound.
合成法
The synthesis of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride involves a two-step process. In the first step, morpholine is reacted with benzene-1-sulfonyl chloride in the presence of a base (such as potassium carbonate) to form an intermediate product. In the second step, this intermediate product is converted to 3-(morpholin-4-yl)benzene-1-sulfonyl chloride using an appropriate acid (such as sulfuric acid). This two-step process is an efficient and effective way to produce 3-(morpholin-4-yl)benzene-1-sulfonyl chloride.
特性
IUPAC Name |
3-morpholin-4-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPQZKFUZVEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)benzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)







![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)

